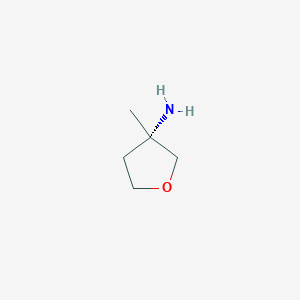

3-Amino-3-methyl-tetrahydrofuran

Description

Significance of Tetrahydrofuran (B95107) Derivatives in Chemical Sciences

Tetrahydrofuran (THF), a cyclic ether, and its derivatives are fundamental scaffolds in organic chemistry. wikipedia.orgresearchgate.net The THF ring is a prevalent motif in a wide array of biologically active natural products. researchgate.net This structural unit's importance has spurred extensive research into methods for its synthesis and incorporation into larger, more complex molecules. researchgate.net

THF's utility extends beyond its presence in natural products. It is a versatile solvent in both laboratory and industrial settings, capable of dissolving a broad range of polar and non-polar compounds. wikipedia.orgontosight.ai Its ability to coordinate with metal ions like Li⁺ and Mg²⁺ makes it a preferred solvent for powerful reagents such as organolithium and Grignard reagents, which are essential in forming new carbon-carbon bonds. wikipedia.org Furthermore, THF serves as a precursor for the production of polymers, most notably polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex fibers and polyurethanes. eschemy.com The growing emphasis on green chemistry has also highlighted THF's favorable environmental profile, including its potential as a recyclable solvent. eschemy.comeschemy.com

Overview of 3-Amino-3-methyl-tetrahydrofuran as a Key Chemical Scaffold

3-Amino-3-methyl-tetrahydrofuran is a derivative of THF that possesses a unique combination of structural elements: a rigid tetrahydrofuran ring, a primary amino group, and a methyl group attached to the same carbon atom. This arrangement confers specific stereochemical and electronic properties that make it a valuable "scaffold" or "building block" in organic synthesis. The term scaffold refers to a core molecular structure upon which more complex molecules can be built through chemical modifications. mdpi.com

The presence of both an amino group and a cyclic ether in one molecule allows for a wide range of chemical transformations. The amino group can be modified to form amides, ureas, and other nitrogen-containing functionalities, while the THF ring provides a defined three-dimensional shape. The methyl group introduces steric bulk, which can influence the conformation of the molecule and its interactions with biological targets. These features make 3-Amino-3-methyl-tetrahydrofuran a particularly useful starting material for creating libraries of diverse compounds for drug discovery and other applications.

Historical Context and Recent Advancements in 3-Amino-3-methyl-tetrahydrofuran Research

The study of tetrahydrofuran derivatives has a long history, driven by their presence in natural products and their utility in synthesis. The development of methods to synthesize specific substituted THFs, like 3-Amino-3-methyl-tetrahydrofuran, is a more recent area of focus. Early research often centered on creating analogs of naturally occurring bioactive molecules.

Recent advancements have been spurred by the demand for novel chemical entities in pharmaceutical research. For instance, the development of new catalytic methods has enabled more efficient and selective syntheses of substituted tetrahydrofurans. These methods often allow for the control of stereochemistry, which is crucial for biological activity.

A significant area of recent research involves the use of enzymes, such as transaminases, to produce chiral amino-tetrahydrofuran derivatives. academie-sciences.fr This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. academie-sciences.fr Researchers are also exploring the incorporation of 3-Amino-3-methyl-tetrahydrofuran and related structures into peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. researchgate.net These efforts aim to develop new therapeutic agents for a range of diseases.

| Property | Value |

| IUPAC Name | 3-methyloxolan-3-amine |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 1158760-25-8 |

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAPWIUQDZKEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 Methyl Tetrahydrofuran and Its Analogs

Strategies for Ring Construction and Functionalization

The formation of the tetrahydrofuran (B95107) ring is a critical step in the synthesis of 3-amino-3-methyl-tetrahydrofuran. This is accomplished through several cyclization techniques, each offering distinct advantages in terms of stereoselectivity and substrate scope.

Cyclization Reactions

Cyclization reactions form the backbone of tetrahydrofuran synthesis, involving the formation of the cyclic ether from an acyclic precursor. These methods can be broadly categorized into acid-catalyzed, metal-catalyzed, and radical-mediated pathways.

Acid-catalyzed cyclization represents a direct method for synthesizing tetrahydrofuran derivatives. For instance, the treatment of (Z)-5-silyl-4-penten-1-ols with a catalytic amount of an acid like TsOH or TiCl4 leads to the formation of 2-silylmethyl-substituted tetrahydrofurans. acs.org This reaction proceeds via a stereospecific syn addition of the hydroxyl group to the double bond. acs.org The reactivity in these cyclizations is significantly influenced by the nature of the silyl (B83357) group and the geometry of the carbon-carbon double bond, with (Z)-isomers exhibiting much higher reactivity than their (E)-counterparts. acs.org This methodology has been successfully applied to create trans-2,5-, cis-2,4-, and trans-2,3-disubstituted tetrahydrofurans with good to high stereoselectivity. acs.org Similarly, Brønsted acids have been shown to be effective in promoting the cyclization of certain unsaturated alcohols. nih.gov For example, camphorsulfonic acid can catalyze the cyclization of 4-methoxyphenyl (B3050149) substituted allylic alcohols to yield tetrahydrofuran derivatives with high diastereoselectivity. nih.gov

A notable application of acid catalysis is the Prins cyclization. The reaction of homoallylic alcohols with aldehydes in the presence of a catalytic amount of triflic acid (TfOH) can regioselectively produce functionalized tetrahydrofurans. thieme-connect.com This metal-free process favors the formation of the five-membered ring over the more common six-membered ring product. thieme-connect.com

| Starting Material | Catalyst | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

| (Z)-5-silyl-4-penten-1-ols | TsOH or TiCl4 | 2-Silylmethyl-substituted tetrahydrofurans | Moderate to High | - | acs.org |

| 4-Methoxyphenyl substituted allylic alcohol | Camphorsulfonic acid | Substituted tetrahydrofuran | 99:1 | 95% | nih.gov |

| 1-(4-bromophenyl)-4-methylpent-3-en-1-ol and 4-bromobenzaldehyde | TfOH | 2,5-Disubstituted tetrahydrofuran | - | 91% | thieme-connect.com |

Metal catalysts, particularly those based on palladium and iron, have proven to be highly effective in the synthesis of substituted tetrahydrofurans.

Palladium-Catalyzed Reactions: A significant advancement in tetrahydrofuran synthesis involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides. nih.govnih.govorganic-chemistry.org This method allows for the formation of both a carbon-carbon and a carbon-oxygen bond in a single step, leading to trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.govnih.gov The reaction is tolerant of a variety of substituents on both the alkene and the aryl bromide. organic-chemistry.org The mechanism is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org The choice of ligand is crucial for the success of this reaction, with ligands like DPE-Phos significantly improving yields. organic-chemistry.org Palladium catalysis is also effective for the oxidative cyclization of bis-1,3-dienes, yielding tetrahydrofuran products with excellent stereoselectivity. nih.gov

Iron-Catalyzed Reactions: Iron-catalyzed reactions offer a cost-effective and environmentally friendly alternative for tetrahydrofuran synthesis. An iron-catalyzed ring expansion of epoxides with alkenes provides access to polysubstituted tetrahydrofuran derivatives. rsc.orgrsc.org This method is highly chemo- and regioselective. rsc.orgrsc.org The catalyst system typically consists of an iron salt (e.g., iron dichloride), a reducing agent (e.g., zinc powder), a base (e.g., triethylamine), and a ligand system. rsc.org Iron porphyrins have also been identified as efficient catalysts for the ring-expansion of epoxides with alkenes, operating at low catalyst loadings. nih.gov Furthermore, chiral iron salen-type complexes can catalyze these reactions with high enantioselectivity. nih.gov Another approach involves the iron-catalyzed reductive cyclization of alkenyl vinylogous carbonates, which proceeds via an intermolecular hydrogen atom transfer followed by intramolecular radical cyclization. researchgate.net

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Pd(0)/Ligand | γ-Hydroxy alkenes + Aryl/Vinyl bromides | Disubstituted tetrahydrofurans | High diastereoselectivity, C-C and C-O bond formation | nih.govnih.govorganic-chemistry.org |

| Pd(OAc)2/Cu(OAc)2 | Alkenediols | Trisubstituted tetrahydrofurans | Oxidative cyclization | acs.org |

| FeCl2/Zn/Et3N/Ligand | Epoxides + Alkenes | Polysubstituted tetrahydrofurans | Chemo- and regioselective ring expansion | rsc.orgrsc.org |

| Iron Porphyrin | Epoxides + Alkenes | Tetrahydrofurans | Low catalyst loading, high yields | nih.gov |

| Chiral Iron Salen Complex | Epoxides + Alkenes | Enantioenriched tetrahydrofurans | High enantioselectivity | nih.gov |

| Fe(acac)3/PhSiH3 | Alkenyl vinylogous carbonates | Substituted tetrahydrofurans | Reductive cyclization via HAT | researchgate.net |

Radical cyclization offers a powerful tool for the construction of the tetrahydrofuran ring, particularly for creating polysubstituted derivatives. These reactions often proceed with high regio- and stereoselectivity. One common strategy involves the tin hydride-mediated radical cyclization of appropriate precursors. niscpr.res.in For example, the 5-exo-trig vinyl radical cyclization of propargyl derivatives of Baylis-Hillman adducts using n-Bu3SnH affords 3-heteroaryl-substituted tetrahydrofurans in high yields. tandfonline.comresearchgate.net

Another effective method utilizes titanocene(III) chloride (Cp2TiCl) as a transition-metal radical source for the cyclization of epoxides. niscpr.res.inacs.org This approach has been successfully employed in the synthesis of 3,4-disubstituted tetrahydrofurans from epoxy olefinic compounds. niscpr.res.in The radical initiator, Cp2TiCl, is conveniently generated in situ from the commercially available titanocene (B72419) dichloride (Cp2TiCl2) and zinc dust. niscpr.res.in Alkoxy radical-initiated relay cyclizations have also emerged as a potent method for constructing substituted tetrahydrofurans. nih.gov These reactions can be controlled to favor specific hydrogen atom transfer pathways, leading to enhanced chemoselectivity and diastereoselectivity. nih.gov

| Radical Source | Precursor Type | Product Type | Key Features | Reference |

| n-Bu3SnH | Propargyl derivative of Baylis-Hillman adducts | 3-Heteroaryl-substituted tetrahydrofurans | 5-exo-trig vinyl radical cyclization | tandfonline.comresearchgate.net |

| Cp2TiCl | Epoxy olefinic compounds | 3,4-Disubstituted tetrahydrofurans | Transition-metal mediated radical cyclization | niscpr.res.in |

| Cp2TiCl | α-(prop-2-ynyloxy) epoxides | Polysubstituted tetrahydrofurans | Stereo- and regioselective | acs.org |

| - | - | Oxygenated tetrahydrofurans | Alkoxy radical-initiated relay cyclizations | nih.gov |

Reductive amination can be a key step in the synthesis of amino-substituted tetrahydrofurans, often following the formation of a carbonyl-containing tetrahydrofuran intermediate. A one-pot, two-step strategy combining C-C and C-N bond formation has been developed for the production of THF-derived amines from furan-derived ketones. acs.org This process uses ammonia (B1221849) or primary amines as the nitrogen source and molecular hydrogen as the reducing agent over a Pd/Al2O3 catalyst, achieving high yields. acs.org

Another route involves the preparation of 3-formyltetrahydrofuran from 2,5-dihydrofuran (B41785) via hydroformylation, followed by reductive amination to yield 3-aminomethyl tetrahydrofuran. google.com Various reducing agents are employed in reductive amination, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (STAB), with the choice of reagent and solvent depending on the substrate and desired reaction conditions. commonorganicchemistry.com For example, NaBH4 in conjunction with a cation exchange resin like DOWEX(R)50WX8 in THF has been shown to be an effective system for the reductive amination of aldehydes. scielo.org.mx

Approaches from Precursors

The synthesis of 3-amino-3-methyl-tetrahydrofuran can also commence from pre-existing cyclic structures or readily available starting materials that are then converted to the target molecule. A common precursor is 3-hydroxytetrahydrofuran. The amino group can be introduced via nucleophilic substitution, for example, by converting the hydroxyl group to a better leaving group and then reacting with an amino source. Another approach starts from furan (B31954), which undergoes oxidative ring-opening to 1,4-butenedialdehyde. patsnap.comgoogle.com This intermediate then undergoes a Michael addition with nitromethane, followed by reduction, dehydration cyclization, and finally catalytic hydrogenation to afford 3-aminomethyltetrahydrofuran. patsnap.comgoogle.com Maleic glycol can also serve as a starting material, being cyclized to 2,5-dihydrofuran, which is then formylated and subjected to reductive amination. google.com

Synthesis from Furan and its Derivatives

Another pathway starting from a furan derivative involves the use of 2,5-dimethoxytetrahydrofuran (B146720). This compound can be condensed with 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters to form the corresponding 3-(1H-pyrrol-1-yl) derivatives. nuph.edu.ua Subsequent intramolecular Friedel-Crafts reaction of these intermediates leads to the formation of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are structurally related to the target molecule. nuph.edu.ua

Derivatives of furan, such as 2-methylfuran (B129897), are also valuable starting materials. 2-methylfuran can be produced from the hydrolysis, dehydration, and selective hydrogenation of hemicellulose from biomass. mdpi.com It can then be converted into various chemicals through reactions like hydroxyalkylation/alkylation and acylation. mdpi.com

Table 1: Synthesis of 3-Aminomethyl-tetrahydrofuran from Furan

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Oxidative Ring Opening | Oxidizing agent (e.g., hydrogen peroxide with a catalyst like TS-1) | 1,4-Butenedialdehyde |

| 2 | Michael Addition | Nitromethane | 2-Nitromethyl-1,4-butanediol precursor |

| 3 | Reduction | Sodium Borohydride | 2-Nitromethyl-1,4-butanediol |

| 4 | Dehydration and Cyclization | Strong acid catalyst | 3-Nitromethyltetrahydrofuran |

| 5 | Catalytic Hydrogenation | Catalyst (e.g., Palladium on carbon or Nickel), Hydrogen gas | 3-Aminomethyl-tetrahydrofuran |

This table summarizes a synthetic route to an analog of the target compound, as detailed in the provided search results.

Derivations from 2,3-Dihydrofuran (B140613)

2,3-Dihydrofuran serves as a precursor in the synthesis of 3-aminomethyl-tetrahydrofuran. google.com One method involves the reaction of 2,3-dihydrofuran with dichloroacetyl chloride to generate 2,3-dihydro-4-dichloroacetylfuran. This intermediate is then treated with N-bromosuccinimide (NBS) to form 3-trichloroacetylfuran. Reaction with ammonia water yields furan-3-formamide, which is subsequently reduced with lithium aluminum hydride (LiAlH4) to furan-3-methylamine. The final step is a catalytic hydrogenation using palladium on carbon (Pd/C) to afford 3-aminomethyl-tetrahydrofuran. google.com Another strategy involves the hydroformylation of 2,3-dihydrofuran to produce 2,3-dihydrofuran-4-formaldehyde, which is then converted to 3-aminomethyl-tetrahydrofuran via catalytic reduction and ammoniation. google.com

Transformations from Malic Acid

Malic acid derivatives are utilized as inexpensive and industrially accessible starting materials for the synthesis of 3-aminomethyltetrahydrofuran derivatives. google.com The process involves the high-yield production of a 3-cyanotetrahydrofuran derivative from a malic acid derivative. google.com The cyano group of this intermediate is then reduced to afford the final 3-aminomethyltetrahydrofuran product. google.com

Synthesis via 1,4-Diols

The formation of tetrahydrofuran derivatives from 1,4-diols is a well-established method. acs.org The reaction of tertiary 1,4-diols with cerium ammonium (B1175870) nitrate (B79036) at room temperature can produce tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org A more recent method describes the conversion of 1-alkenes into 1,4-diols. nih.gov This involves installing a Si,N-type chelating auxiliary group on the alkene, followed by iridium-catalyzed C-H silylation to create a silolane intermediate. nih.gov Subsequent oxidation of the carbon-silicon bonds yields the 1,4-diol. nih.gov

Stereoselective Synthesis of 3-Amino-3-methyl-tetrahydrofuran Enantiomers

The development of methods for the stereoselective synthesis of the enantiomers of 3-amino-3-methyl-tetrahydrofuran is crucial for their application in pharmaceuticals and as chiral building blocks.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. One strategy for the asymmetric synthesis of related β-amino esters involves the Michael addition of a chiral lithium amide to trisubstituted (E)-α,β-unsaturated esters. researchgate.net This reaction, followed by a highly face-selective protonation, can produce N-protected β2,3-amino esters in moderate to excellent yields. researchgate.net

Another approach is the use of enzymatic kinetic resolution. For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been resolved through enantioselective N-acylation using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This method allows for the separation of the enantiomers, which can then be further modified. researchgate.net

The synthesis of chiral 3-substituted 3-amino-2-oxindoles, which share a similar structural motif, has been achieved through enantioselective catalytic nucleophilic additions to isatin (B1672199) imines. beilstein-journals.org These reactions often employ chiral catalysts, such as phosphoric acids, to control the stereochemical outcome. beilstein-journals.org

Table 2: Key Asymmetric Synthesis Strategies

| Strategy | Key Features | Example Application |

| Chiral Lithium Amide Addition | Diastereoselective conjugate addition to α,β-unsaturated esters. | Synthesis of cis- and trans-4-aminotetrahydrofuran-3-carboxylic acids. researchgate.net |

| Enzymatic Kinetic Resolution | Enantioselective acylation of a racemic amine. | Separation of enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate. researchgate.net |

| Chiral Phosphoric Acid Catalysis | Enantioselective Mannich reaction of isatin-derived ketimines. | Synthesis of chiral 3-amino-2-oxindole butenolides. beilstein-journals.org |

This table highlights some of the asymmetric strategies that can be applied to the synthesis of chiral amino-tetrahydrofuran derivatives and related compounds.

Enantioselective Catalysis (e.g., Organocatalysis, Metal-catalyzed)

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis compared to the use of stoichiometric chiral auxiliaries. Both organocatalysis and metal-catalyzed reactions have been successfully applied to the synthesis of chiral tetrahydrofuran derivatives.

Organocatalysis: Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been shown to be effective in promoting the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, yielding tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org

Metal-catalyzed: Transition metal catalysis provides a versatile platform for the synthesis of tetrahydrofurans. nih.gov Palladium-catalyzed reactions, in particular, have been widely explored. For example, the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Copper-catalyzed multicomponent reactions (MCRs) of epoxides, alkenes, and trimethylsilyl (B98337) cyanide (TMSCN) have been reported for the synthesis of polysubstituted tetrahydrofurans. researchgate.net Rhodium-catalyzed intramolecular C–H functionalization and [3 + 2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes have also been developed to construct cyclic 3-ethylidene-2,3-dihydrobenzofuran skeletons. nih.gov

Biocatalytic Pathways (e.g., Transaminases, Ketoreductases)

Biocatalysis has emerged as a powerful and "green" technology for the synthesis of chiral compounds. mdpi.com Enzymes such as transaminases and ketoreductases are particularly useful for the preparation of chiral amines and alcohols, which are key intermediates in the synthesis of 3-amino-3-methyl-tetrahydrofuran and its analogs.

Transaminases (TAs): Amine transaminases (ATAs) are valuable biocatalysts for the synthesis of chiral primary amines from prochiral ketones. nih.govscispace.comnih.gov They offer the advantage of not requiring costly cofactors that need in situ regeneration. nih.gov The industrial application of ATAs has been demonstrated in the synthesis of sitagliptin. nih.gov Protein engineering has been employed to broaden the substrate scope of ω-transaminases (ω-TAs) to include bulky substrates, enabling the synthesis of chiral cyclic and bicyclic amines. mdpi.commdpi.com For the synthesis of an amino methyl tetrahydrofuran derivative, a transaminase from Chromobacterium violaceum was found to be highly active, producing the trans-(3R,4R)-diastereoisomer, while a transaminase from Arthrobacter sp. yielded mainly the cis-diastereoisomers. academie-sciences.fr

Ketoreductases (KREDs): Ketoreductases catalyze the asymmetric reduction of ketones to chiral alcohols. nih.gov This approach has been successfully used to produce an enantiomerically pure 3,4-disubstituted tetrahydrofuran derivative on a multi-kilogram scale. acs.org The KRED-mediated reduction of a racemic ketone substrate proceeded via dynamic kinetic resolution, allowing for the complete conversion of the substrate to the desired (3S,4S)-4-methyltetrahydrofuran-3-ol. acs.orgacademie-sciences.fr KREDs have also been used in the asymmetric reduction of tetrahydrofuran-3-one. researchgate.net

| Enzyme Type | Reaction | Substrate Example | Product Example | Key Advantages |

| Transaminase (ATA) | Asymmetric reductive amination | Prochiral ketone | Chiral primary amine | No need for costly cofactor regeneration, high stereoselectivity. nih.govnih.gov |

| Ketoreductase (KRED) | Asymmetric ketone reduction | Racemic ketone | Chiral alcohol | High enantio- and diastereoselectivity, can operate via dynamic kinetic resolution. nih.govacs.orgacademie-sciences.fr |

Diastereoselective Control in 3-Amino-3-methyl-tetrahydrofuran Formation

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. Several strategies have been developed to control the relative stereochemistry of substituents on the tetrahydrofuran ring.

One approach involves the reaction of carbanions of aryl 3-chloropropylsulfoxides with nonenolizable aldehydes. This reaction proceeds through an aldol-type addition followed by an intramolecular substitution to form the tetrahydrofuran ring with the 2-aryl and 3-arylsulfinyl substituents in a trans relationship. nih.gov Another method utilizes the reaction of the carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes, where the subsequent cyclization controls the formation of one main diastereoisomer. sci-hub.st Thermally induced Cope rearrangement of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates, followed by Boc deprotection and oxy-Michael addition, also yields 2,3,4-trisubstituted tetrahydrofurans with diastereoselectivity. nsf.gov Furthermore, a modular and diastereoselective synthesis of cis-substituted tetrahydrofurans from acyl chlorides and alkenes has been reported, utilizing Hantzsch esters as both hydride sources and selectivity modulators. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Multicomponent Reactions Incorporating 3-Amino-3-methyl-tetrahydrofuran Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. rsc.orgfrontiersin.org This approach is highly atom-economical and efficient. rug.nl

MCRs have been utilized to synthesize a variety of heterocyclic scaffolds, including those containing tetrahydrofuran rings. rsc.orgnih.govscispace.com For example, a three-component reaction between an aryl aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and malononitrile (B47326) in the presence of borax (B76245) as a catalyst and THF as a solvent can produce spiro-4H-pyran derivatives. mdpi.com Another example is the Prins-type cyclization of cyclic ketones, a homoallylic alcohol, and methanesulfonic acid to provide spirocyclic tetrahydropyranyl derivatives. nih.govscispace.com While specific examples incorporating a pre-formed 3-amino-3-methyl-tetrahydrofuran scaffold into an MCR are not detailed in the provided search results, the general principles of MCRs suggest their potential for the rapid generation of diverse libraries of compounds based on this core structure. researchgate.netrug.nl

Epoxide Opening Reactions for Tetrahydrofuran Ring Formation

The ring-opening of epoxides serves as a powerful and regioselective method for constructing substituted tetrahydrofuran rings and related heterocyclic systems. This strategy often involves the intramolecular or intermolecular attack of a nucleophile on the epoxide ring.

A common approach involves the aminolysis of epoxides, where an amine attacks one of the electrophilic carbons of the oxirane, leading to the formation of a β-amino alcohol. A mild and environmentally friendly method has been developed for the synthesis of 3-hydroxy-3-aminomethylindolin-2-one derivatives, which are analogs of the target compound. researchgate.net This process involves the reaction of 3-oxirane-indolin-2-ones with various aliphatic and aromatic amines. researchgate.net The reactions proceed with high regioselectivity, with the nucleophilic amine attacking the less-substituted carbon of the epoxide ring researchgate.net. Using water as a reaction medium has been shown to enhance the reaction rate researchgate.net.

In the synthesis of complex pharmaceutical intermediates, epoxide ring-opening is a critical step. For instance, in the development of peptide epoxy ketone protease inhibitors, a key step can be the regiospecific opening of a chiral epoxide with an amino-ester, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Similarly, the synthesis of chiral β-amino alcohols can be achieved through the opening of epoxides with various amino acid esters in refluxing trifluoroethanol without the need for a catalyst. researchgate.net For more challenging substrates, catalysts such as calcium trifluoromethanesulfonate (B1224126) have been shown to facilitate the opening of epoxides by amino acids, providing a direct route to hydroxyethylamine dipeptide isosteres. researchgate.net

The following table summarizes representative epoxide opening reactions for the synthesis of β-amino alcohols and related structures.

| Epoxide Substrate | Nucleophile | Catalyst/Solvent | Product Type |

| 3-Oxirane-indolin-2-ones | Aliphatic/Aromatic Amines | Water | 3-Hydroxy-3-aminomethylindolin-2-ones researchgate.net |

| Chiral Terminal Epoxide | Amino-ester (e.g., 56) | DMAP | Key Intermediate (e.g., 58) mdpi.com |

| General Epoxides | Amino Acid Esters | Trifluoroethanol (reflux) | β-Amino Alcohols researchgate.net |

| General Epoxides | Amino Acids | Calcium Trifluoromethanesulfonate | Hydroxyethylamine Dipeptide Isosteres researchgate.net |

Reductive and Oxidative Transformations

Reductive and oxidative reactions are crucial for manipulating functional groups during the synthesis of 3-amino-3-methyl-tetrahydrofuran and its analogs. These transformations are often employed to unmask the final amine functionality or to form the heterocyclic ring itself.

Reduction is frequently the final step in synthetic sequences that utilize nucleophilic substitution to introduce a nitrogen-containing precursor. For example, the 3-cyanotetrahydrofuran intermediate, formed via substitution, is reduced to 3-aminomethyl tetrahydrofuran. google.comgoogle.com This transformation can be accomplished using various reducing agents, with Raney Ni catalytic hydrogenation being a common method. google.com Other powerful reducing agents like sodium borohydride are also used, for instance, in the reduction of ester intermediates to alcohols during multi-step syntheses. google.com A different reductive strategy involves the treatment of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol, which reduces both the ketone and the enamine moieties to afford 1,3-amino alcohols. mdpi.com

Oxidative transformations can be employed to construct the tetrahydrofuran ring system from acyclic precursors. The oxidative cyclization of tertiary 1,4-diols using cerium ammonium nitrate (CAN) at room temperature provides a high-yield and stereoselective route to tetrahydrofuran derivatives. organic-chemistry.org While this method directly produces a substituted tetrahydrofuran ring, subsequent steps would be required to install the 3-amino-3-methyl functionality. organic-chemistry.org Another innovative approach involves the hydroformylation of unsaturated olefins like 2,3-dihydrofuran to create 3-formyltetrahydrofuran, which can then be converted to the target amine via reductive amination. google.com

Key reductive and oxidative transformations are summarized in the table below.

| Transformation Type | Substrate | Reagent/Catalyst | Product Type |

| Reduction | 3-Cyanotetrahydrofuran | Raney Ni / H₂ | 3-Aminomethyl tetrahydrofuran google.com |

| Reduction | β-Enaminoketones | Sodium / Isopropyl Alcohol-THF | 1,3-Amino Alcohols mdpi.com |

| Reductive Amination | 3-Formyltetrahydrofuran | NH₃ / H₂ / Catalyst | 3-Aminomethyl tetrahydrofuran google.com |

| Oxidative Cyclization | Tertiary 1,4-Diols | Cerium Ammonium Nitrate (CAN) | Substituted Tetrahydrofurans organic-chemistry.org |

| Hydrogenation | β-Secondary-amino ketones | Rhodium Catalyst | γ-Aminoalcohols mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 3 Amino 3 Methyl Tetrahydrofuran

Reactivity of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is a five-membered cyclic ether. While generally stable, it can participate in specific reactions, particularly under acidic conditions or in the presence of strong Lewis acids.

Ring-Opening Reactions

The THF ring is susceptible to cleavage under harsh conditions, a reaction that can be initiated by strong acids or Lewis acids. mdpi.com This process typically involves protonation or coordination of the ring's oxygen atom, which activates the C-O bonds towards nucleophilic attack. The resulting ring-opened products can be functionalized diols or their derivatives. For instance, Lewis acids like B(C₆F₅)₃ and complexes of zirconium, aluminum, and samarium have been shown to induce the ring-opening of THF. mdpi.com In the context of 3-Amino-3-methyl-tetrahydrofuran, the molecule is utilized as a building block in organic synthesis through epoxide opening reactions, which serve as a method for preparing tetrahydrofuran units.

| Catalyst/Reagent | Conditions | Reaction Type | General Outcome | Reference |

|---|---|---|---|---|

| Lewis Acids (e.g., B(C₆F₅)₃, Zr complexes) | Varies (e.g., Room Temp) | Lewis Acid-Initiated Ring-Opening | Cleavage of THF to form functionalized butoxy derivatives. | mdpi.com |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Methanol (B129727), 24h | Acid-Catalyzed Ring-Opening | Cleavage of C-O bond in aza-bicyclic alkenes. | beilstein-journals.org |

| SmI₂ | Benzene-HMPA | Reductive Cleavage | Functionalized acylated iodide compounds. | mdpi.com |

Stability and Conformational Analysis

The tetrahydrofuran ring exists in a non-planar, puckered conformation to relieve ring strain, primarily adopting envelope and twist (half-chair) forms that rapidly interconvert. The substituents on the ring influence the conformational preference. For 3-Amino-3-methyl-tetrahydrofuran, the presence of both an amino and a methyl group at the same carbon atom (C-3) creates a sterically hindered environment. This steric hindrance can enhance stereochemical control in reactions involving the molecule.

Reactivity of the Amino Functional Group

The primary amino group is the most reactive site on the 3-Amino-3-methyl-tetrahydrofuran molecule, exhibiting characteristic nucleophilic and basic properties that are central to its role in various organic transformations.

Nucleophilic Behavior and Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilic character drives its participation in a wide array of reactions, including alkylation, acylation, and addition to carbonyls and imines. The nucleophilicity of amines is a key factor in their ability to act as catalysts or reactants in many organic syntheses. ru.nltubitak.gov.tr The compound's utility in epoxide opening reactions is a direct consequence of this nucleophilic behavior. The methyl group at the C-3 position introduces steric hindrance, which can modulate the reaction kinetics, potentially slowing down Sₙ2-type reactions while offering better stereochemical control.

Amine-Directed Transformations (e.g., Mannich Reactions, Amidation)

The amino group can direct transformations at adjacent or nearby positions, a strategy widely used in organic synthesis.

Mannich Reactions: The Mannich reaction is a three-component condensation involving an active hydrogen compound (the donor), an aldehyde, and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. ru.nlbeilstein-journals.org Alternatively, a pre-formed imine or iminium ion can react with a nucleophile like an enol or enamine. ru.nl Given its primary amine structure, 3-Amino-3-methyl-tetrahydrofuran can act as the amine component in a Mannich reaction, reacting with an aldehyde and a ketone to form a new C-C bond. beilstein-journals.org Organocatalytic asymmetric Mannich reactions have become a powerful tool for creating chiral β-amino carbonyl compounds with high enantioselectivity. ru.nlrsc.orgacs.org

Amidation: The reaction of the amino group with a carboxylic acid or its derivative (like an acyl chloride or ester) to form an amide bond is a fundamental transformation. Direct amidation, which avoids pre-activation of the carboxylic acid, can be achieved using catalysts such as boric acid derivatives or titanium(IV) isopropoxide. nih.govmdpi.com These methods often require conditions for water removal, such as azeotropic distillation. mdpi.comucl.ac.uk 3-Amino-3-methyl-tetrahydrofuran, as a primary amine, is a suitable substrate for these reactions, yielding N-substituted amides. The synthesis of amides from unprotected amino acids highlights the chemoselectivity achievable in these transformations. nih.govmdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aldehyde, Ketone, Amine | (S)-Proline, DMSO | β-Amino carbonyl compound | ru.nlrsc.org |

| Mannich-Type Reaction | Imine, Latent Enolate | Cu(I) complex | α-Hydroxy-β-amino acid derivative | acs.org |

| Direct Amidation | Carboxylic Acid, Amine | B(OCH₂CF₃)₃, CPME, Dean-Stark | Amide | rsc.org |

| Direct Amidation | Unprotected Amino Acid, Amine | Ti(OiPr)₄ | Amino Amide | nih.gov |

Role in Cyclocondensation and Annulation Reactions

The nucleophilic amino group is pivotal in the construction of heterocyclic rings through cyclocondensation and annulation reactions.

Cyclocondensation Reactions: These reactions involve two or more molecules combining to form a ring, with the elimination of a small molecule like water or ammonia (B1221849). The amino group of 3-Amino-3-methyl-tetrahydrofuran can act as a dinucleophile or a mononucleophile in reactions with dicarbonyl compounds or their equivalents to form various heterocycles. For example, the Knorr pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.org Similarly, primary amines can be used in tandem SNAr-cyclocondensation strategies to build complex heterocyclic systems like aminobenzofurans. rsc.orgrsc.org The reaction of an amine with 2,5-dimethoxytetrahydrofuran (B146720) is a known method to form a pyrrole (B145914) ring, which can then undergo further intramolecular cyclization. nuph.edu.ua

Annulation Reactions: Annulation refers to the formation of a new ring onto a pre-existing molecule. The amino group can initiate intramolecular or intermolecular ring-forming sequences. For instance, [3+2] annulation reactions are widely employed for synthesizing five-membered aromatic heterocycles. chim.itacs.org In these processes, the amine can be part of one of the three-atom or two-atom components, or it can facilitate the reaction as a catalyst or internal base. Aza-[3+3] annulation is another powerful method for constructing six-membered nitrogen-containing rings. researchgate.net

Influence of Substituents on Reactivity (e.g., Methyl Group Steric Hindrance)

The reactivity of the 3-Amino-3-methyl-tetrahydrofuran molecule is significantly influenced by the substituents on its tetrahydrofuran ring. The methyl group at the C3 position, in particular, introduces notable steric hindrance that modulates the molecule's reaction kinetics and stereochemical control.

This steric hindrance physically obstructs the approach of reactants to the adjacent amino group, thereby slowing the kinetics of reactions that follow an SN2 mechanism. However, this same steric bulk can be advantageous in asymmetric synthesis, as it can improve stereochemical control during reactions. The rigid five-membered oxolane ring, combined with the steric hindrance from the methyl group, makes the compound a valuable component in creating conformationally constrained amino acid analogs.

In contrast, the unsubstituted analog, 3-Aminotetrahydrofuran, lacks this methyl group. This absence of steric hindrance allows for faster reaction rates, particularly in nucleophilic substitutions like alkylation, but it comes at the cost of lower enantioselectivity. The bulky nature of substituents can also influence the conformational preferences of the tetrahydrofuran ring, with such groups favoring pseudo-equatorial positions to minimize steric clashes. This principle of steric hindrance dictating reaction pathways is a common theme in cyclic organic compounds. nih.gov

| Compound | Key Structural Difference | Effect on Reactivity | Impact on Stereoselectivity |

|---|---|---|---|

| 3-Amino-3-methyl-tetrahydrofuran | Presence of a methyl group at C3 | Slower reaction kinetics (e.g., SN2) due to steric hindrance. | Improved stereochemical control. |

| 3-Aminotetrahydrofuran | Absence of a methyl group at C3 | Enhanced reactivity and faster alkylation due to reduced steric hindrance. | Lower enantioselectivity. |

Mechanistic Investigations of 3-Amino-3-methyl-tetrahydrofuran Reactions

Understanding the precise mechanisms of reactions involving 3-Amino-3-methyl-tetrahydrofuran is crucial for its effective application in synthesis. This involves analyzing transition states, identifying key reactive intermediates, and quantifying the effect of the reaction environment.

Transition State Analysis

Transition state analysis provides a theoretical framework for understanding the energy barriers and structural geometries of fleeting intermediate states between reactants and products. For reactions involving molecules like 3-Amino-3-methyl-tetrahydrofuran, computational methods such as Density Functional Theory (DFT) are often employed to model these high-energy structures. nih.govresearchgate.net

While specific transition state analyses for 3-Amino-3-methyl-tetrahydrofuran are not extensively detailed in the literature, principles from related systems offer significant insights. For instance, intramolecular hydrogen shift reactions in the closely related 3-methyltetrahydrofuran (B83541) have been shown to proceed through a favorable six-membered transition state. nih.gov In other cyclic systems, the stereochemical outcome of reactions can be explained by analyzing the steric interactions, such as 1,3-diaxial strain, within the proposed transition state structure. beilstein-journals.org The geometry of the transition state is critical; for example, the thermal decomposition of some orthoesters is understood to proceed via a four-membered cyclic transition state. researchgate.net Kinetic isotope effects are another powerful experimental tool used to probe the structure of the transition state during bond-breaking and bond-forming events. acs.org Such analyses are essential for rationalizing and predicting reaction outcomes, including regioselectivity and stereoselectivity.

Role of Intermediates (e.g., Ammonium (B1175870) Ylides, Carbonyl Ylides)

The reaction pathways of 3-Amino-3-methyl-tetrahydrofuran can be heavily influenced by the formation of highly reactive intermediates such as ammonium and carbonyl ylides.

Ammonium Ylides: The primary amine of 3-Amino-3-methyl-tetrahydrofuran can be converted into a tertiary amine, which can then form an ammonium ylide. These ylides are versatile intermediates in organic synthesis. They are particularly known to undergo sigmatropic rearrangements, such as the nih.gov-Stevens and -Stevens rearrangements, which are fundamental for constructing complex nitrogen-containing molecules. researchgate.netdiva-portal.org The formation and subsequent reaction of ammonium ylides can be influenced by Lewis acids or organocatalysts, enabling asymmetric transformations. diva-portal.orgacs.org Furthermore, stabilized ammonium ylides are used in the synthesis of three-membered heterocycles like epoxides and aziridines. nih.govrsc.org The choice of the tertiary amine leaving group in the ylide is critical for the reaction's success. nih.gov

Carbonyl Ylides: Carbonyl ylides are 1,3-dipoles that can be generated from diazo compounds in the presence of ketones or aldehydes. acs.orgnih.gov These intermediates are highly valuable for synthesizing five-membered oxygen-containing heterocycles through dipolar cycloaddition reactions. nih.gov Notably, rhodium-catalyzed three-component reactions involving an aldehyde, an α-diazoester, and a dipolarophile can generate a carbonyl ylide intermediate that leads to the formation of highly functionalized tetrahydrofuran rings. nih.gov This highlights a potential synthetic route to derivatives of the core structure of 3-Amino-3-methyl-tetrahydrofuran itself.

| Ylide Intermediate | Typical Precursors | Key Reactions | Synthetic Products |

|---|---|---|---|

| Ammonium Ylide | Tertiary amines, Diazo compounds, Carbenes. researchgate.net | nih.gov- and -Sigmatropic rearrangements, Epoxidations, Aziridinations. researchgate.netrsc.org | Homoallylic amines, Glycidic amides, Aziridines. diva-portal.orgnih.gov |

| Carbonyl Ylide | Aldehydes/Ketones, Diazo compounds. acs.org | [3+2] Cycloadditions. nih.govnih.gov | Dihydro- and Tetrahydrofurans, Oxazolidines. nih.govnih.gov |

Solvent Effects on Reaction Pathways and Kinetics

The choice of solvent can have a profound impact on the kinetics, yield, and even the mechanistic pathway of a reaction involving 3-Amino-3-methyl-tetrahydrofuran and its derivatives. The polarity, proticity, and hydrogen-bonding capability of the solvent are all critical factors.

In reactions involving ylide intermediates, solvent choice is paramount. Protic solvents, through hydrogen bonding, can alter the regioselectivity of reactions involving pyridinium ylides and promote specific rearrangement pathways in reactions of ammonium ylides. researchgate.net For instance, in the vinylogous Henry reaction, switching the solvent from tetrahydrofuran (THF) to a protic solvent like methanol resulted in a significant improvement in reaction efficiency, increasing the yield from 53% to 92% and drastically reducing the reaction time. rsc.org

Conversely, in other contexts, THF can be detrimental. In one C-C coupling reaction, the presence of excess THF was found to lower the product yield. rsc.org The solvent can also control the outcome of tandem reactions. In a metathesis/isomerization sequence, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was found to be superior to toluene (B28343) and ethyl acetate (B1210297) in promoting the desired isomerization step. acs.org The dielectric constant of the solvent is another key parameter, with studies showing that product yields can vary dramatically across a range of solvents, from 0% in acetonitrile (B52724) to 70% in chloroform (B151607) for a specific N-functionalization reaction. mdpi.com

| Reaction Type | Solvent Comparison | Observed Effect | Reference |

|---|---|---|---|

| Vinylogous Henry Reaction | Methanol vs. Tetrahydrofuran (THF) | Methanol increased yield from 53% to 92% and reduced reaction time. rsc.org | rsc.org |

| Metathesis/Isomerization | 2-MeTHF vs. Toluene vs. Ethyl Acetate | 2-MeTHF provided the highest level of desired isomerization. acs.org | acs.org |

| N-Functionalization | Acetonitrile vs. Chloroform | Yields varied from 0% in acetonitrile to 70% in chloroform. mdpi.com | mdpi.com |

| Ammonium Ylide Rearrangement | Protic vs. Aprotic Solvents | Protic solvents can alter reaction pathways via hydrogen bonding. researchgate.net | researchgate.net |

| C-C Coupling | Toluene vs. Tetrahydrofuran (THF) | Presence of excess THF lowered the reaction yield. rsc.org | rsc.org |

Theoretical Studies and Computational Chemistry of 3 Amino 3 Methyl Tetrahydrofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules like 3-Amino-3-methyl-tetrahydrofuran at the atomic level. These computational methods allow for the prediction of molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic properties of organic molecules, including heterocyclic compounds similar to 3-Amino-3-methyl-tetrahydrofuran. vjol.info.vnpitt.edu DFT calculations, often employing functionals like B3LYP, are used to determine optimized molecular geometries, vibrational frequencies, and to analyze molecular orbitals. vjol.info.vn For instance, studies on tetrahydrofuran (B95107) (THF) itself have utilized DFT to gain reliable insights into its vibrational spectra and molecular properties. vjol.info.vn

In the context of 3-Amino-3-methyl-tetrahydrofuran, DFT would be instrumental in understanding the influence of the amino and methyl substituents on the electronic structure of the tetrahydrofuran ring. These calculations can reveal details about charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and stability of the molecule. DFT has also been successfully applied to study the stability and protonation patterns of cyclic aminals, which share structural features with the target molecule. nih.gov Furthermore, DFT is a key tool in investigating reaction mechanisms, as seen in studies of ring-expansion reactions to form tetrahydrofuran derivatives, where it helps to elucidate pathways involving diradical intermediates. researchgate.netrsc.org

A representative application of DFT would involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum. The results from such a hypothetical calculation on 3-Amino-3-methyl-tetrahydrofuran could be summarized as follows:

| Calculated Property | Hypothetical Value | Significance |

| Total Energy | -386.5 Hartree | A measure of the molecule's stability. |

| Dipole Moment | 2.1 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity and stability. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab Initio Calculations for Electronic Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying the electronic structure of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) are examples of ab initio techniques. These methods are often used to obtain highly accurate energies and geometries, though they can be computationally more demanding than DFT.

For a molecule like 3-Amino-3-methyl-tetrahydrofuran, ab initio calculations would be valuable for obtaining a precise understanding of its excited states and for benchmarking the results from DFT methods. researchgate.net For example, ab initio studies on aniline, a molecule with an amino group attached to a ring, have been used to elucidate the geometry of its lowest singlet excited states. researchgate.net Such calculations could similarly be applied to 3-Amino-3-methyl-tetrahydrofuran to explore its photochemical properties. Ab initio methods are also employed in the detailed analysis of chemical bonding, moving beyond the classical Lewis structure representation to a more nuanced picture based on electron density distribution. nih.gov

Conformational Analysis and Energy Minimization

The flexibility of the five-membered tetrahydrofuran ring, along with the presence of substituents, means that 3-Amino-3-methyl-tetrahydrofuran can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Computational methods, including both molecular mechanics and quantum chemical calculations, are powerful tools for conformational analysis. mdpi.com For substituted cyclic systems like methylcyclohexane, it is well-established that substituents have a preference for the equatorial position to minimize steric strain. openochem.orgunicamp.br Similarly, for 3-Amino-3-methyl-tetrahydrofuran, the amino and methyl groups can be in various pseudo-axial and pseudo-equatorial positions. Energy minimization calculations would be performed to find the lowest energy conformations. These calculations would take into account torsional strain, van der Waals interactions, and intramolecular hydrogen bonding possibilities involving the amino group. The avoidance of unfavorable transannular interactions is a key factor in determining the conformational preferences of medium-sized rings and is also relevant for substituted five-membered rings. princeton.edu

A hypothetical conformational analysis of 3-Amino-3-methyl-tetrahydrofuran might reveal the following stable conformers and their relative energies:

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Amino (equatorial), Methyl (axial) | 0.0 | 65 |

| 2 | Amino (axial), Methyl (equatorial) | 0.5 | 30 |

| 3 | Amino (axial), Methyl (axial) | 2.0 | 5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. pitt.edu By mapping out the potential energy surface that connects reactants to products, chemists can gain a deep understanding of reaction pathways, intermediates, and transition states.

Transition State Geometries and Energies

The transition state is a fleeting, high-energy structure that represents the point of no return in a chemical reaction. mit.edu Identifying the geometry and energy of the transition state is crucial for understanding reaction rates and selectivity. libretexts.org Computational methods, particularly DFT, are widely used to locate and characterize transition states. mit.edulibretexts.org For reactions involving molecules similar to 3-Amino-3-methyl-tetrahydrofuran, such as the reaction of thiiranes with amines, computational studies have been used to determine relative reaction rates using transition state theory. nih.gov

For a hypothetical reaction involving 3-Amino-3-methyl-tetrahydrofuran, such as an N-alkylation, computational modeling could be used to determine the structure of the transition state and calculate the activation energy. This information is vital for predicting how changes in the reactants or reaction conditions will affect the reaction outcome. Recent advances in computational methods, including machine learning approaches, are making the process of finding transition states faster and more efficient. mit.eduims.ac.jp

Potential Energy Surfaces

A potential energy surface (PES) provides a comprehensive map of a chemical reaction, showing the energy of the system as a function of the positions of the atoms. By exploring the PES, chemists can identify the most likely reaction pathways, as well as any intermediates or alternative routes.

Computational studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs have utilized DFT to map out the potential energy profiles of the reaction. nih.gov Similarly, in a study of ligand migration in chromium complexes in a tetrahydrofuran solvent, DFT calculations were used to construct the potential energy surface, revealing a spin-state transition during the reaction. acs.orgacs.org For a reaction involving 3-Amino-3-methyl-tetrahydrofuran, computational modeling of the PES would provide a detailed, step-by-step understanding of the reaction mechanism, including the energies of all intermediates and transition states along the reaction coordinate.

Prediction of Spectroscopic Properties (e.g., Calculated VCD, IR, NMR Spectra)

The spectroscopic properties of chiral molecules like 3-Amino-3-methyl-tetrahydrofuran and its derivatives can be predicted with a high degree of accuracy using computational methods, most notably Density Functional Theory (DFT). These theoretical calculations are crucial for interpreting experimental data, assigning absolute configurations, and understanding the molecule's conformational landscape.

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy:

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules. The accuracy of this determination relies heavily on comparing the experimental VCD spectrum with a theoretically calculated spectrum.

In a study on the closely related compound, 3-amino-3-(tetrahydrofuran) carboxylic acid, researchers employed DFT calculations to determine its absolute configuration. The process involved:

Conformational Analysis: Calculating the potential energy surface to identify the most stable conformations of the molecule in both the gas phase and in an aqueous solution.

Spectral Calculation: For the identified stable conformers, the IR and VCD spectra were calculated using DFT.

Comparison: The calculated spectra were then compared with the experimental spectra to unambiguously assign the absolute configuration.

The choice of functional and basis set is critical for the accuracy of these predictions. For instance, studies on similar tetrahydrofuran derivatives, such as (S)-methyl tetrahydrofuran-2-carboxylate, have shown that while various density functionals perform well for calculating IR spectra, functionals like B3LYP, B1LYP, and B98 provide a higher correlation with experimental data for the more sensitive VCD spectra when paired with a robust basis set like cc-pVTZ.

A summary of common computational approaches for IR/VCD spectra prediction is presented below.

| Computational Method | Functional | Basis Set | Application |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p), cc-pVTZ | Calculation of IR and VCD spectra for conformational analysis and absolute configuration determination. |

| Time-Dependent DFT (TD-DFT) | B3LYP, PBE1PBE, B98 | cc-pVTZ, aug-cc-pVTZ | Used for more complex spectral predictions and analysis of electronic transitions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations are also employed to predict ¹H and ¹³C NMR chemical shifts. These calculations help in the assignment of experimental NMR signals, especially for complex molecules with overlapping peaks. The geometry of the molecule is first optimized using a selected level of theory (e.g., B3LYP/6-31G(d,p)), after which the NMR shielding tensors are calculated. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding and predicting protein-ligand interactions.

For a molecule like 3-Amino-3-methyl-tetrahydrofuran, docking studies would be employed to investigate its potential to bind to the active site of a target protein. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a 3D conformer of the 3-Amino-3-methyl-tetrahydrofuran ligand.

Defining the Binding Site: Identifying the active or allosteric site on the protein where the ligand is expected to bind.

Docking Simulation: Using software like AutoDock, the ligand is placed in various positions and orientations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The scores are typically reported in kcal/mol, with lower (more negative) values indicating a higher predicted binding affinity. mdpi.comnih.gov

Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's active site. mdpi.comnih.gov

Studies on various small molecules containing amine and furan (B31954) moieties demonstrate that these functional groups are often crucial for binding. The amino group can act as a hydrogen bond donor or acceptor, while the tetrahydrofuran ring can engage in hydrophobic or van der Waals interactions. mdpi.com For example, in docking studies of substituted triazine derivatives against the P. falciparum dihydrofolate reductase (DHFR) protein, hydrogen bonds with residues like Asp53 and Ile173 were found to be critical for binding. nih.gov

pKa and Electronic Property Calculations

Computational chemistry provides powerful tools for calculating the acid dissociation constant (pKa) and other key electronic properties of molecules like 3-Amino-3-methyl-tetrahydrofuran. These properties are vital for understanding the molecule's behavior in different chemical environments, particularly in biological systems.

pKa Calculation:

The pKa value indicates the strength of an acid in solution. For 3-Amino-3-methyl-tetrahydrofuran, the relevant pKa would be that of its protonated amino group (the conjugate acid). The direct method for calculating pKa involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. acs.org

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The calculation requires an accurate determination of the Gibbs free energies of the protonated and deprotonated species in a solvent, which is a significant challenge. acs.orgkyushu-u.ac.jp This is typically achieved using a combination of DFT (to calculate the gas-phase energies) and an implicit solvation model (like SMD or PCM) to account for the effect of the solvent. acs.orgacs.org The accuracy of the prediction is highly sensitive to the chosen level of theory, including the functional, basis set, and the parameters of the solvation model. acs.org For instance, research has shown that semiempirical methods like PM6 can sometimes yield pKa predictions with lower errors than more computationally expensive methods for certain classes of molecules. acs.org

Electronic Properties:

DFT is also used to calculate a range of electronic properties that describe the molecule's reactivity and charge distribution. sciepub.commdpi.com A study on various amino tetrahydrofuran molecules using DFT at the B3LYP/6-31G** level of theory investigated several such properties. sciepub.com

| Electronic Property | Description | Relevance |

| HOMO/LUMO Energies | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Related to the HOMO energy, it indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Related to the LUMO energy, it indicates the molecule's ability to act as an electron acceptor. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and how the molecule interacts with electric fields. |

| Hardness & Softness | Global reactivity descriptors that relate to the HOMO-LUMO gap. | "Soft" molecules with small gaps are more polarizable and reactive. |

These calculated properties provide a detailed picture of the electronic structure of 3-Amino-3-methyl-tetrahydrofuran, which is essential for predicting its chemical behavior and interactions. mdpi.comsemanticscholar.org

Solvent Effects in Computational Models

Accounting for the influence of the solvent is critical for accurate computational modeling of molecular properties and reactions, as interactions with the solvent can significantly alter a molecule's conformation, stability, and reactivity. For studies involving 3-Amino-3-methyl-tetrahydrofuran, especially in simulated biological or chemical reaction environments, various solvent models are employed.

Implicit Solvation Models:

The most common approach is to use implicit or continuum solvation models. These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This method offers a good balance between accuracy and computational cost.

Polarizable Continuum Model (PCM): In this family of models, the solute molecule is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. The IEF-PCM (Integral Equation Formalism PCM) is a widely used variant.

Conductor-like Polarizable Continuum Model (CPCM): This is a variation of PCM that has been shown to be effective in modeling solvent effects for a wide range of chemical systems.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model where the cavity is defined by the solute's electron density. It is parameterized for a wide range of solvents and has demonstrated high accuracy in calculating solvation free energies. acs.org

Recent computational studies on complex chemical reactions have utilized the SMD implicit solvent model with tetrahydrofuran (THF) as the specified solvent to accurately calculate single-point energies based on optimized gas-phase structures. acs.org Similarly, studies on the protonation of molecules like histamine (B1213489) in various solvents have shown that polar solvents, including tetrahydrofuran, favor the protonation of the side-chain amino group. mdpi.com

Explicit Solvation Models:

In some cases, particularly when specific solvent-solute interactions like hydrogen bonding are critical, an explicit solvent model may be used. This involves surrounding the solute molecule with a number of individual solvent molecules. While this approach is more computationally demanding, it can provide a more detailed and accurate picture of the local solvent environment. Often, a hybrid approach is used, where one or two explicit solvent molecules are included in the calculation along with an implicit solvent model to represent the bulk solvent.

Catalytic and Materials Science Applications of 3 Amino 3 Methyl Tetrahydrofuran

Chiral Catalysis in Asymmetric Synthesis

The presence of a stereocenter and a coordinating amino group on a conformationally restricted tetrahydrofuran (B95107) ring makes 3-Amino-3-methyl-tetrahydrofuran an interesting scaffold for the development of chiral ligands and catalysts. In asymmetric synthesis, such catalysts are crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. rug.nl Chiral ligands derived from amino alcohols or similar structures can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

While direct catalytic applications of 3-Amino-3-methyl-tetrahydrofuran are not extensively documented in dedicated studies, its structural motif is analogous to other chiral amino alcohols and diamines that are highly successful as ligands in enantioselective additions to carbonyl compounds. For instance, chiral β-amino alcohols are known to be effective ligands for the asymmetric addition of organozinc reagents to aldehydes.

Research into structurally related chiral azetidines, which also feature a β-amino alcohol moiety, demonstrates the principle. These ligands have been successfully used in the asymmetric addition of diethylzinc (B1219324) to various aldehydes, achieving high yields and significant enantiomeric excesses (e.e.). researchgate.net This process typically involves the formation of a chiral zinc-alkoxide complex that coordinates the aldehyde and directs the nucleophilic attack of the ethyl group from a specific face, leading to the preferential formation of one enantiomer of the secondary alcohol.

Table 1: Representative Data for Enantioselective Addition of Diethylzinc to Aldehydes using a Chiral Azetidine Ligand researchgate.net Note: This table illustrates the principle of using chiral amino-containing ligands in asymmetric catalysis. Data for ligands specifically derived from 3-Amino-3-methyl-tetrahydrofuran is not available in the cited literature.

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |

| Benzaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 99% | 93% (S) |

| 4-Chlorobenzaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 98% | 92% (S) |

| 4-Methoxybenzaldehyde | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 99% | 93% (S) |

| Hexanal | N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine | 92% | 63% (S) |

Polymer Chemistry and Material Science Applications

The bifunctional nature of 3-Amino-3-methyl-tetrahydrofuran, possessing both a primary amine and a stable cyclic ether structure, makes it a candidate for applications in polymer chemistry. Primary amines are well-known reactants in polymerization and crosslinking processes, particularly in epoxy and polyurethane systems.

Amines are fundamental components in two-part epoxy resin systems, where they act as hardeners or curing agents. The lone pair of electrons on the nitrogen atom of the amine group initiates a nucleophilic attack on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a new covalent bond. This process continues, with primary amines able to react twice, creating a crosslinked, three-dimensional polymer network.

The presence of the tetrahydrofuran ring in 3-Amino-3-methyl-tetrahydrofuran can influence the properties of the final cured material. Solvents like tetrahydrofuran (THF) have been shown to affect epoxy-amine polymerization kinetics, sometimes causing a retardation effect due to hydrogen bonding interactions with the amine moieties. researchgate.net The incorporation of the THF structure directly into the curing agent could impact the glass transition temperature (Tg), flexibility, and chemical resistance of the resulting epoxy polymer. Amines are widely used as curing agents for epoxies to achieve high hardness and resistance in coatings. google.com

Beyond epoxy resins, compounds with multiple reactive functional groups, such as primary amines, serve as crosslinking agents to improve the mechanical properties and thermal stability of various polymers. nih.govgoogle.com Crosslinking agents create covalent bonds between polymer chains, transforming thermoplastic materials into more robust thermosets. Related compounds like 3-(Aminomethyl)tetrahydrofuran are noted for their use in specialty polymers to enhance properties like flexibility and durability in coatings and adhesives. chemimpex.com Given its structural similarity, 3-Amino-3-methyl-tetrahydrofuran could theoretically be employed in a similar capacity, with its rigid ring structure potentially imparting unique conformational constraints on the resulting polymer network.

Use as Chemical Intermediates in Complex Organic Synthesis

One of the most significant applications of 3-Amino-3-methyl-tetrahydrofuran is its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry and functional handles allow for its incorporation into larger target structures.

The tetrahydrofuran ring is a common structural motif in many biologically active natural products and synthetic drugs. organic-chemistry.org The ability to introduce this ring system with a specific substitution pattern, such as the geminal amino and methyl groups at the 3-position, is synthetically valuable. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been synthesized as part of the discovery process for novel therapeutic agents. google.com

The compound serves as a key intermediate for creating molecules with applications ranging from neuropharmacology to materials science. Its structure is particularly useful in constructing conformationally constrained amino acid analogs, where the rigid ring system limits the rotational freedom of the molecule, a desirable trait for designing potent and selective enzyme inhibitors or receptor ligands.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthesis Routes for 3-Amino-3-methyl-tetrahydrofuran

The synthesis of enantiomerically pure 3-amino-3-methyl-tetrahydrofuran is a critical challenge that directly impacts its accessibility for further research and development. While some methods exist, there is a significant need for more efficient, scalable, and versatile stereoselective routes.

Future research in this area should focus on several promising strategies:

Asymmetric Catalysis: The development of novel catalytic systems that can construct the chiral quaternary center in a single, highly enantioselective step is a primary goal. This could involve metal-catalyzed reactions, such as asymmetric allylic amination of a suitable precursor, or organocatalytic approaches.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Research into novel transaminases or other enzymes capable of asymmetrically aminating a ketone precursor to yield 3-amino-3-methyl-tetrahydrofuran with high enantiomeric excess is a promising avenue. researchgate.net The synthesis of enantiomerically pure (S)-3-amino tetrahydrofuran (B95107) hydrochloride from natural amino acids like L-aspartic acid or L-methionine, without the need for chromatography, demonstrates the potential of using the chiral pool for large-scale production. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the tetrahydrofuran ring with the desired stereochemistry is a well-established strategy. researchgate.netresearchgate.net Future work could explore novel cyclization strategies and functional group manipulations to improve yields and reduce the number of synthetic steps. For instance, a simple and enantioselective method for synthesizing chiral lactone carboxylic acids has been developed and could be adapted for the synthesis of chiral tetrahydrofuran derivatives. researchgate.net

Stereodivergent Synthesis: The ability to selectively synthesize any of the possible stereoisomers of a molecule is highly desirable. Developing synthetic routes that allow for stereodivergent access to all enantiomers and diastereomers of 3-amino-3-methyl-tetrahydrofuran derivatives would be a significant advancement, enabling a more thorough investigation of structure-activity relationships.

Deeper Mechanistic Understanding of 3-Amino-3-methyl-tetrahydrofuran Reactivity

A thorough understanding of the reactivity of 3-amino-3-methyl-tetrahydrofuran is essential for its effective use as a chemical building block. The interplay between the amino group, the quaternary methyl group, and the tetrahydrofuran ring governs its chemical behavior.

Key areas for future mechanistic investigation include:

Ring Stability and Opening Reactions: The tetrahydrofuran ring can participate in various chemical transformations, including ring-opening reactions. Understanding the conditions under which the ring is stable and when it is susceptible to cleavage is crucial for designing synthetic routes that preserve the core scaffold.

Influence of the Quaternary Center: The methyl group at the C3 position introduces significant steric hindrance, which can influence the kinetics and stereochemical outcome of reactions at the adjacent amino group. Quantifying this steric effect and understanding how it modulates reactivity is an important research goal.

N-Functionalization Reactions: The amino group is a key handle for introducing molecular diversity. Detailed mechanistic studies of N-alkylation, N-acylation, and other functionalization reactions will enable more precise control over the synthesis of derivatives.